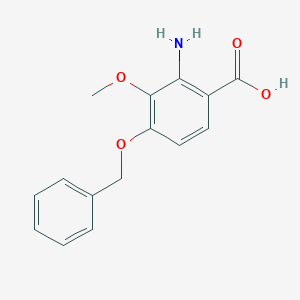

2-Amino-4-(benzyloxy)-3-methoxybenzoic acid

Overview

Description

2-Amino-4-(benzyloxy)-3-methoxybenzoic acid is an organic compound with a complex structure that includes an amino group, a benzyloxy group, and a methoxy group attached to a benzoic acid core

Mechanism of Action

Target of Action

A structurally similar compound, (2s)-2-amino-5-oxo-5-[(4-phenylmethoxyphenyl)amino]pentanoic acid, has been reported to target leukotriene a-4 hydrolase . This enzyme plays a crucial role in the production of leukotrienes, which are lipid mediators involved in inflammatory responses.

Mode of Action

It is likely that it interacts with its target enzyme, potentially inhibiting its activity and thus affecting the production of leukotrienes

Biochemical Pathways

Given its potential target, it may impact the leukotriene synthesis pathway . Leukotrienes are involved in various physiological processes, including inflammation and immune responses.

Pharmacokinetics

The structurally similar compound (2s)-2-amino-5-oxo-5-[(4-phenylmethoxyphenyl)amino]pentanoic acid has been reported to have unknown absorption, distribution, metabolism, and excretion properties

Result of Action

If it indeed targets leukotriene a-4 hydrolase and inhibits its activity, it could potentially reduce the production of leukotrienes, thereby modulating inflammatory and immune responses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(benzyloxy)-3-methoxybenzoic acid typically involves multi-step organic reactions. One common method includes the protection of the hydroxyl group of 2-Amino-4-hydroxy-3-methoxybenzoic acid followed by benzylation. The reaction conditions often involve the use of benzyl bromide in the presence of a base such as potassium carbonate in a suitable solvent like acetone. The final step involves deprotection to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound are less documented, but they generally follow similar synthetic routes as laboratory methods, scaled up for larger production volumes. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(benzyloxy)-3-methoxybenzoic acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction: The nitro group can be reduced to an amino group.

Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzoic acid derivatives, while reduction can produce amino-substituted benzoic acids.

Scientific Research Applications

2-Amino-4-(benzyloxy)-3-methoxybenzoic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

2-Amino-4-hydroxy-3-methoxybenzoic acid: Lacks the benzyloxy group, which can affect its chemical reactivity and biological activity.

2-Amino-4-(benzyloxy)-3-hydroxybenzoic acid: Similar structure but with a hydroxyl group instead of a methoxy group, which can influence its solubility and interaction with biological targets.

Uniqueness

2-Amino-4-(benzyloxy)-3-methoxybenzoic acid is unique due to the presence of both benzyloxy and methoxy groups, which can provide distinct chemical and biological properties compared to its analogs. These functional groups can enhance its solubility, stability, and binding interactions, making it a valuable compound in various research applications.

Biological Activity

2-Amino-4-(benzyloxy)-3-methoxybenzoic acid is a benzoic acid derivative that has garnered attention for its potential biological activities. This compound, characterized by its unique structural properties, is being explored for various pharmacological effects, including anti-inflammatory, anti-cancer, and enzyme inhibition activities.

The biological activity of this compound is primarily linked to its interaction with specific enzymes and biochemical pathways:

- Target Enzymes : Similar compounds have been shown to inhibit leukotriene A-4 hydrolase, suggesting that this compound may also interact with this enzyme, potentially modulating inflammatory responses by reducing leukotriene synthesis.

- Biochemical Pathways : The compound may influence the leukotriene synthesis pathway, which is crucial in mediating inflammatory and immune responses.

Biological Activity

Research findings indicate several areas where this compound exhibits biological activity:

Anti-Cancer Activity

Studies have demonstrated that benzoic acid derivatives can exhibit significant anti-cancer properties. For instance:

- Cytotoxicity : In vitro studies show that compounds structurally related to this compound can suppress the viability of cancer cells without affecting normal cells .

- Mechanisms : The anti-cancer effects are often attributed to the inhibition of key proteins involved in cell proliferation and migration, such as integrin α7 and MMP-9, which are associated with metastasis in hepatocellular carcinoma (HCC) cells .

Enzyme Inhibition

The compound's ability to inhibit specific enzymes contributes to its pharmacological potential:

- Proteasome and Autophagy Pathways : Research indicates that benzoic acid derivatives can enhance the activity of proteasomal and autophagic degradation pathways in fibroblasts, which may be beneficial in aging and cancer contexts .

Case Studies

Several studies have highlighted the biological activity of related compounds:

- Inhibition of Cancer Cell Migration : A study reported that a benzoic acid derivative significantly inhibited cell motility and invasion in Huh7 cells (a liver cancer cell line), demonstrating its potential as an anti-metastatic agent .

- Enzyme Activity Modulation : In another investigation, benzoic acid derivatives were shown to activate cathepsins B and L, which play crucial roles in protein degradation pathways. This suggests a potential mechanism through which these compounds could exert their biological effects .

Research Findings Summary

The following table summarizes key findings regarding the biological activity of this compound and related compounds:

Properties

IUPAC Name |

2-amino-3-methoxy-4-phenylmethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO4/c1-19-14-12(8-7-11(13(14)16)15(17)18)20-9-10-5-3-2-4-6-10/h2-8H,9,16H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJFMLBRUBORVIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1N)C(=O)O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20576499 | |

| Record name | 2-Amino-4-(benzyloxy)-3-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20576499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23938-73-0 | |

| Record name | 2-Amino-4-(benzyloxy)-3-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20576499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.